molecular formula C11H11NO2 B14220998 1-Ethynyl-2,4,5-trimethyl-3-nitrobenzene CAS No. 827319-18-6

1-Ethynyl-2,4,5-trimethyl-3-nitrobenzene

Cat. No.: B14220998
CAS No.: 827319-18-6
M. Wt: 189.21 g/mol
InChI Key: ZVHOVDGREODXPL-UHFFFAOYSA-N
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Description

1-Ethynyl-2,4,5-trimethyl-3-nitrobenzene is an organic compound characterized by the presence of an ethynyl group, three methyl groups, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-2,4,5-trimethyl-3-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1-ethynyl-2,4,5-trimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2,4,5-trimethyl-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethynyl-2,4,5-trimethyl-3-nitrobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethynyl-2,4,5-trimethyl-3-nitrobenzene involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethynyl group can participate in covalent bonding with nucleophiles, affecting enzyme activity and signaling pathways .

Comparison with Similar Compounds

    1-Ethynyl-4-nitrobenzene: Similar structure but lacks the three methyl groups.

    1,3,5-Trimethyl-2-nitrobenzene: Similar structure but lacks the ethynyl group.

    1-Ethynyl-2,4,5-trimethylbenzene: Similar structure but lacks the nitro group.

Uniqueness: The presence of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .

Properties

CAS No.

827319-18-6

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-ethynyl-2,4,5-trimethyl-3-nitrobenzene

InChI

InChI=1S/C11H11NO2/c1-5-10-6-7(2)8(3)11(9(10)4)12(13)14/h1,6H,2-4H3

InChI Key

ZVHOVDGREODXPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)[N+](=O)[O-])C)C#C

Origin of Product

United States

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